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Argon;xenon

Cat. No.: B14179079
CAS No.: 869111-71-7
M. Wt: 604.9 g/mol
InChI Key: BLLMGZARCLWXBY-UHFFFAOYSA-N
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Description

Historical Evolution of Understanding Noble Gas Reactivity and Chemical Bonding

The perception of noble gases has undergone a profound transformation, from being considered completely inert to recognized as elements capable of forming chemical compounds under specific conditions. This evolution in understanding has been pivotal in refining theories of chemical bonding.

Following their discovery in the late 19th century, the noble gases—helium, neon, argon, krypton, xenon, and radon—were characterized by their striking lack of chemical reactivity. ebsco.comlibretexts.org This led to their designation as "inert gases," a term reflecting the belief that their full valence electron shells rendered them incapable of forming chemical bonds. wikipedia.orgacs.org This concept of a stable electron octet became a fundamental tenet of chemical theory for over half a century. acs.org Early attempts to force these elements into reactions, such as French chemist Henri Moissan's 1895 experiment to react argon with the highly electronegative fluorine, were unsuccessful, further cementing the idea of their complete inertness. wikipedia.org

This long-held paradigm was shattered in 1962. Neil Bartlett, a chemist at the University of British Columbia, observed that platinum hexafluoride (PtF₆) was a powerful enough oxidizing agent to ionize molecular oxygen (O₂). libretexts.orgwikipedia.org Recognizing that the ionization energy of xenon (1170 kJ mol⁻¹) was nearly identical to that of oxygen (1180 kJ mol⁻¹), Bartlett postulated that xenon should also react. libretexts.org His subsequent experiment, mixing xenon gas with PtF₆, produced the first true noble gas compound, initially identified as xenon hexafluoroplatinate (XePtF₆). wikipedia.orgacs.org This groundbreaking discovery opened the floodgates for the field of noble gas chemistry. uw.edu.pl Shortly thereafter, other researchers successfully synthesized binary compounds of xenon, such as xenon difluoride (XeF₂), xenon tetrafluoride (XeF₄), and xenon hexafluoride (XeF₆), by directly reacting xenon with fluorine. wikipedia.orgwikipedia.org

The discovery of xenon compounds immediately raised questions about the reactivity of other noble gases. It quickly became apparent that a distinct trend exists within Group 18 of the periodic table. tutorchase.com The heavier noble gases (xenon, krypton, and radon) are significantly more reactive than their lighter counterparts (argon, neon, and helium). wikipedia.org

This trend is primarily governed by two key atomic properties: ionization energy and atomic polarizability. As one descends the group from argon to xenon, the number of electron shells increases. This results in the outermost valence electrons being further from the nucleus and more effectively shielded by the inner electrons. wikipedia.org Consequently, the energy required to remove an outer electron—the ionization energy—decreases significantly. Xenon's lower ionization energy makes it more susceptible to oxidation by highly electronegative elements like fluorine and oxygen compared to argon. wikipedia.org

Furthermore, the larger electron cloud of xenon is more easily distorted by an external electric field, a property known as polarizability. khanacademy.org Higher polarizability enhances the strength of the weak interatomic forces, facilitating interactions that can lead to bond formation. While argon remains largely unreactive under normal conditions, the first stable argon compound, argon hydrofluoride (HArF), was synthesized in 2000 by researchers at the University of Helsinki, but it is only stable at extremely low temperatures (below 40 Kelvin). acs.orguw.edu.pl In contrast, numerous xenon compounds are stable at or near room temperature. wikipedia.org

Table 1: Comparison of Physical Properties of Argon and Xenon
PropertyArgon (Ar)Xenon (Xe)
Atomic Number1854
First Ionization Energy (kJ/mol)1520.61170.4
Polarizability (ų)1.644.04
Boiling Point (K)87.3165.1

Theoretical Frameworks for Describing Weak Interatomic Interactions

The interactions between noble gas atoms, particularly in systems like argon-xenon, are predominantly governed by weak, non-covalent forces. Understanding these interactions is crucial for explaining the physical properties of these elements and the conditions under which they can form compounds.

The primary forces acting between neutral, nonpolar atoms like argon and xenon are Van der Waals forces, specifically London dispersion forces. chemistrytalk.org These forces are quantum mechanical in origin and arise from temporary fluctuations in the electron distribution around an atom's nucleus. quora.com At any given moment, the electron cloud can be momentarily asymmetric, creating a temporary, instantaneous dipole. khanacademy.org This transient dipole can then induce a corresponding dipole in a neighboring atom, leading to a weak, short-range electrostatic attraction. khanacademy.orgquora.com

The strength of these dispersion forces is directly related to the polarizability of the atoms. khanacademy.org Because xenon has a larger, more diffuse electron cloud than argon, it is more polarizable, resulting in stronger London dispersion forces between xenon atoms than between argon atoms. khanacademy.org These forces, though individually weak, are responsible for the condensation of noble gases into liquids and solids at low temperatures and are the initial attractive force that brings atoms close enough for potential chemical reactions under high pressure. acs.org

While the concept of London dispersion forces provides a qualitative picture, a precise description of the interaction between noble gas atoms requires sophisticated quantum mechanical calculations. aip.org Modern computational chemistry allows for the detailed mapping of the interatomic potential, which describes the potential energy of the system as a function of the distance between the two atoms.

High-level quantum mechanical methods, such as Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)), are used to compute highly accurate dissociation energy curves for noble gas dimers. acs.orgnih.gov These curves show a characteristic shape: a shallow attractive well at an optimal internuclear distance, representing the balance between attractive dispersion forces and short-range Pauli repulsion forces that prevent the electron clouds from overlapping significantly. acs.org These ab initio calculations serve as benchmarks for developing simpler, empirical potential functions, such as the widely used Lennard-Jones potential, which can be used in molecular simulations to predict the bulk properties of materials. acs.orgrsc.org

Significance of Argon-Xenon Systems in Fundamental Chemical Research

The argon-xenon system serves as a valuable model for studying fundamental aspects of chemistry and physics. Its relative simplicity allows for precise theoretical calculations that can be compared with experimental results, providing a rigorous test for our understanding of interatomic forces.

Recent research has shown that under extreme pressures, the distinction between weak van der Waals interactions and covalent bonding can become blurred. Using unbiased structure searching techniques combined with first-principles calculations, scientists have predicted that argon can react with xenon at pressures as low as 1.1 GPa to form a stable van der Waals compound with the stoichiometry XeAr₂. acs.orgnih.gov This compound crystallizes in a MgCu₂-type Laves phase structure and is predicted to be stable up to at least 500 GPa. acs.orgacs.org At these immense pressures, the electron orbitals of the argon and xenon atoms are forced to overlap, leading to the formation of weak covalent bonds, a phenomenon not observed under ambient conditions. acs.orgarxiv.org

Furthermore, argon-xenon mixtures are significant in materials science and particle physics. Doping liquid argon with small amounts of xenon is a technique used to enhance the scintillation light yield in detectors for rare-event searches, such as those for neutrinos and dark matter. researchgate.net The energy transfer mechanisms between argon and xenon excimers in these systems are a subject of active research. researchgate.net Studying the Ar-Xe system thus not only deepens our understanding of fundamental chemical bonding but also drives innovation in other scientific fields.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Ar2Xe4 B14179079 Argon;xenon CAS No. 869111-71-7

Properties

CAS No.

869111-71-7

Molecular Formula

Ar2Xe4

Molecular Weight

604.9 g/mol

IUPAC Name

argon;xenon

InChI

InChI=1S/2Ar.4Xe

InChI Key

BLLMGZARCLWXBY-UHFFFAOYSA-N

Canonical SMILES

[Ar].[Ar].[Xe].[Xe].[Xe].[Xe]

Origin of Product

United States

Spectroscopic Probing of Argon Xenon Molecular Species

Excimer Formation and Dynamics in Argon-Xenon Mixtures

When mixtures of argon and xenon are subjected to energy sources like particle beams or electrical discharges, short-lived excited-state dimers known as excimers are formed. wikipedia.org These species, which are unstable in their ground state, rapidly dissociate, releasing energy in the form of photons. wikipedia.org The study of this emitted light, particularly in the vacuum ultraviolet (VUV) and near-infrared (IR) regions, provides critical insights into the formation and decay pathways of these molecular complexes.

The emission spectra of excited argon-xenon mixtures are characterized by distinct bands corresponding to the decay of different excimer species. researchgate.netlbl.gov Spectroscopic studies covering a wide wavelength range from the VUV to the near-IR (115 nm – 3500 nm) have been conducted on both liquid and gaseous Ar-Xe mixtures. lbl.gov These investigations reveal the presence of emissions from argon excimers (Ar₂), xenon excimers (Xe₂), and the heteroatomic argon-xenon excimer (ArXe*). researchgate.net

In pure liquid argon, excitation leads to the formation of Ar₂* excimers, which emit VUV light in a band known as the second excimer continuum, centered at approximately 127 nm. arxiv.orgarxiv.orgarxiv.org Similarly, pure liquid xenon produces Xe₂* excimers that emit their own second continuum centered around 174-175 nm. arxiv.orgarxiv.orgresearchgate.net

When small amounts of xenon are introduced into argon, a significant shift in the emission spectrum is observed. arxiv.org As the xenon concentration increases, the intensity of the Ar₂* emission at 127 nm decreases, while the intensity of the Xe₂* emission at 174 nm concurrently increases. arxiv.org Studies using electron-beam excitation have shown that at a xenon concentration of just 10 parts per million (ppm) in liquid argon, the energy transfer from argon to xenon is nearly complete, with the main VUV emission shifting almost entirely to the 174 nm xenon band. arxiv.orgarxiv.org In addition to the VUV emissions, an intense emission in the near-infrared has been discovered in liquid Ar-Xe mixtures. lbl.gov

The table below summarizes the key emission features observed in electron-beam excited liquid argon and a 10 ppm xenon-in-argon mixture.

Emitting SpeciesPeak WavelengthPhoton Yield (photons/MeV)Condition
Argon Excimer (Ar₂)~127 nm22,000 ± 3,000Pure Liquid Argon
Xenon Excimer (Xe₂)~174 nm20,000 ± 6,00010 ppm Xe in Liquid Ar
Xenon Related~1.17 µm (1170 nm)13,000 ± 4,00010 ppm Xe in Liquid Ar

Data sourced from studies on electron-beam induced scintillation in liquid Ar-Xe mixtures. arxiv.orgarxiv.org

R* + 2R → R₂* + R

The formation and decay kinetics of these excimers are influenced by several factors, including the method of excitation and the specific energy transfer pathways within the mixture.

The specific pathways leading to excimer formation are highly dependent on the method used to excite the gas or liquid mixture.

Electron-Beam and Ion-Beam Excitation : High-energy charged particles, such as those in electron or ion beams, deposit energy into the medium, leading to the creation of a cascade of excited and ionized atoms. lbl.govdtic.mil This method can induce intense light emission, allowing for detailed spectroscopic studies with good wavelength resolution. lbl.gov In Ar-Xe mixtures, this excitation efficiently produces argon excimers, which then transfer their energy to xenon. arxiv.orgarxiv.org

Discharge Excitation : Electrical discharges, such as dielectric barrier discharges (DBDs), are another common method for generating excimers. aip.orgresearchgate.net In a DBD, a high voltage is applied across a gas-filled gap, creating a plasma where electrons are accelerated and excite the noble gas atoms through collisions. wikipedia.orgresearcher.life Pulsed electrical excitation has been shown to be more efficient than sinusoidal excitation for producing VUV output from argon excimer lamps, as it promotes a more spatially homogeneous plasma. researcher.life

In argon-xenon mixtures, the dominant VUV emission often comes from xenon excimers, even at very low xenon concentrations. arxiv.org This is due to a highly efficient energy transfer process from excited argon species to xenon atoms. The primary kinetic pathway involves the initial formation of argon excimers (Ar₂*), followed by a collision with a ground-state xenon atom. arxiv.org

This interaction can lead to the formation of a heteronuclear excimer (ArXe), which then collides with another xenon atom to form the more stable xenon excimer (Xe₂), or directly results in an excited xenon species that forms Xe₂*. arxiv.org The key energy transfer steps can be summarized as follows:

Ar₂ Formation:* An excited argon atom (Ar*) collides with two ground-state argon atoms (Ar) to form an argon excimer.

Energy Transfer to Xe: The argon excimer (Ar₂*) collides with a xenon atom (Xe), transferring its excitation energy.

Xe₂ Formation:* The resulting excited xenon species rapidly forms a xenon excimer (Xe₂*) through collisions with other xenon atoms.

This energy transfer is responsible for the observed shift in the emission spectrum from 127 nm (Ar₂) to 174 nm (Xe₂) as xenon is added to argon. arxiv.orgarxiv.org The efficiency of this process is so high that xenon is considered a critical impurity in detectors that rely on the scintillation light of pure liquid argon, as even trace amounts can significantly alter the light output. lbl.gov

Time-Resolved Spectroscopic Studies of Excimer Decay and Relaxation

Time-resolved spectroscopy is a powerful technique for investigating the transient nature of excimers, which are excited-state dimers. In Ar-Xe systems, the formation and decay of ArXe* excimers are of particular interest. These studies often involve exciting the gas mixture with a pulse of energy, such as from a laser or an electron beam, and then monitoring the subsequent emission of light as a function of time. youtube.comnih.govspectroscopyworld.com

Research on xenon excimers in xenon-argon mixtures has provided detailed information on their kinetic properties. For instance, studies have measured the formation and decay rates of the lowest electronic states of Xe₂* in Ar-Xe mixtures over a range of pressures. osti.gov These experiments have yielded crucial data on radiative lifetimes and vibrational relaxation rates. The decay of the slow component of scintillation in gaseous argon is particularly sensitive to impurities, which can quench the long-lived excimer states. arxiv.org The lifetime of the triplet excimer state in dense argon gas has been measured to be approximately 3.2 µs. arxiv.org

The following table summarizes key kinetic parameters for xenon excimer states in the presence of argon, as determined by time-resolved spectroscopy.

ParameterValueConditions
Xe₂(1u) vibrational relaxation rate by Ar6 x 10⁻¹² cm³/secGas phase
Ar₂ (singlet) lifetime~4 nsDense gas
Ar₂* (triplet) lifetime3.2 ± 0.3 µsDense gas
Fast scintillation component (τ₁) in gaseous Ar11.3 ± 2.8 nsIndependent of gas purity
Slow scintillation component (τ₂) in gaseous Ar3.140 ± 0.067 µsAt 2 x 10⁻⁶ mbar partial air pressure

Spectroscopic Characterization of Argon-Xenon Van der Waals Complexes

Van der Waals complexes are weakly bound molecules held together by dispersion forces, dipole-dipole interactions, and dipole-induced dipole interactions. Spectroscopic techniques are invaluable for determining the structure and dynamics of these fragile species.

Rotational spectroscopy, particularly microwave spectroscopy, is a high-resolution technique that can provide precise information about the geometry of van der Waals complexes. nih.govumn.edu By analyzing the rotational spectra of different isotopologues, it is possible to determine the bond lengths and angles of the complex with high accuracy. ubc.ca For example, in studies of argon complexed with various fluoropyridines, the centers of mass of the two interacting species are separated by approximately 3.5 to 3.6 Å. nih.govresearchgate.net This technique has been used to determine the T-shaped geometry of the Ar-trifluoroacetonitrile complex, with the argon atom located 3.73 Å from the center of mass of the trifluoroacetonitrile (B1584977) molecule. researchgate.net

Vibrational spectroscopy probes the intermolecular vibrational modes of the complex, which correspond to the stretching and bending of the weak van der Waals bond. nsf.gov These low-frequency vibrations provide a direct measure of the strength of the interaction and the shape of the intermolecular potential energy surface.

The table below presents typical structural parameters for argon-containing van der Waals complexes determined from spectroscopic studies.

ComplexAr-X Distance (Å)GeometrySpectroscopic Method
Ar-2,3-difluoropyridine3.545Ar above the ring planeMicrowave Spectroscopy
Ar-2,6-difluoropyridine3.486Ar above the ring planeMicrowave Spectroscopy
Ar-trifluoroacetonitrile3.73T-shapedMicrowave Spectroscopy
Ar-CuF2.22LinearMicrowave Spectroscopy
Ar-CuBr2.30LinearMicrowave Spectroscopy

In a mixture of inert gases like argon and xenon, collisions between atoms can induce a temporary dipole moment, which can then absorb or emit radiation. wikipedia.org This phenomenon, known as collision-induced absorption (CIA) or emission (CIE), gives rise to broad spectral features that are not present in the spectra of the individual atoms. researchgate.netresearchgate.net The study of these spectra provides valuable information about the interaction potential and the induced dipole moment of the colliding pair. researchgate.netaip.org

The collision-induced spectrum of an Ar-Xe gas mixture at 100 K shows a maximum that is redshifted in a microcavity compared to free space, approaching a frequency of 23 cm⁻¹. researchgate.net This frequency corresponds to the natural harmonic frequency of transient Ar-Xe molecules formed through radiative association. Theoretical simulations of collision-induced emission spectra for Ar-Xe gas mixtures have shown good agreement with experimental absorption spectra. researchgate.net Rate coefficients for collision-induced emission have been determined for various collision partners, highlighting the efficiency of xenon in inducing emission. aip.org

The following table lists the rate coefficients for collision-induced emission from S(¹S) by various gases, demonstrating the relative effectiveness of argon and xenon.

Collision PartnerRate Coefficient (cm³ molecule⁻¹ sec⁻¹)
Argon(4.2 ± 0.3) x 10⁻¹⁸
Krypton(1.5 ± 0.1) x 10⁻¹⁷
Xenon(1.1 ± 0.05) x 10⁻¹⁶

Environmental Effects on Spectroscopic Signatures of Ar-Xe Systems

The spectroscopic properties of Ar-Xe systems are highly sensitive to their local environment. Studying these systems in different phases and under varying conditions of temperature and pressure provides a more complete picture of their behavior.

Matrix isolation is an experimental technique where guest molecules are trapped within a solid, inert matrix at very low temperatures. arxiv.orgaps.org This method allows for the study of otherwise unstable or transient species. Argon and xenon are commonly used as matrix materials due to their inertness. uc.pt The electronic absorption spectra of molecules isolated in argon and xenon matrices can reveal information about the different trapping sites and the interactions between the guest and the host matrix. aip.orgnih.gov For instance, the spectra of certain molecules in argon matrices show a rich site structure with multiple absorption peaks, which can be influenced by the deposition temperature. aip.org In contrast, spectra in xenon matrices often exhibit broader bands. nih.gov Annealing the matrix can lead to reversible changes in the spectra, providing insights into the thermodynamics and kinetics of the trapping process. nih.gov

The table below illustrates the effect of the matrix environment on the spectral features of a guest molecule.

MatrixSpectral FeatureTemperature Dependence
ArgonRich site structure with multiple sharp peaks. aip.orgSpectral changes with deposition temperature; broadening with increasing temperature. aip.orgnih.gov
XenonBroad absorption bands with superimposed fine lines at low temperatures. nih.govReversible spectral changes upon annealing and cooling. nih.gov

Spectroscopic studies of Ar-Xe mixtures in the liquid phase have revealed interesting phenomena. For example, intense infrared (IR) emission has been observed from liquid Ar-Xe mixtures when excited by an electron beam. arxiv.org A mixture of 10 ppm xenon in liquid argon produces a strong emission at a peak wavelength of 1.173 µm. lbl.gov This is in contrast to pure liquid argon, which shows no significant emission in this spectral region. arxiv.org The addition of small amounts of xenon to liquid argon can also enhance the vacuum ultraviolet (VUV) light yield. researchgate.netarxiv.org

Under high pressure, the interactions between argon and xenon atoms can be dramatically altered, leading to the formation of new compounds. scispace.comanl.govresearchgate.net Using diamond anvil cells, a van der Waals compound, XeAr₂, has been synthesized at pressures above 3.5 GPa. aip.org In-situ X-ray powder diffraction and Raman spectroscopy confirmed the formation of this compound, which adopts a Laves MgZn₂-type structure. aip.org Density functional theory calculations support these experimental findings and predict that XeAr₂ remains stable up to at least 80 GPa. aip.org Raman spectroscopy of the Xe-Ar system under pressure shows the appearance of new phonon modes corresponding to the formation of the XeAr₂ compound. aip.org

The following table summarizes key spectroscopic observations in condensed Ar-Xe phases.

PhaseConditionsObservationWavelength/Frequency
Liquid10 ppm Xe in Ar, electron-beam excitationIntense IR emission1.173 µm lbl.gov
LiquidPure Ar, electron-beam excitationNo significant IR emission-
High Pressure> 3.5 GPa, 300 KFormation of XeAr₂ compound-
High Pressure> 3.5 GPa, 300 KNew Raman-active modesE₂g phonon mode appears aip.org

Theoretical and Computational Investigations of Argon Xenon Systems

Ab Initio Calculations of Interatomic Potentials and Interaction Energies

Ab initio calculations, which are based on quantum mechanics, offer a first-principles approach to determining the forces between argon and xenon atoms. These calculations are fundamental to constructing accurate models of Ar-Xe systems.

The foundation of understanding argon-xenon interactions lies in the accurate determination of the potential energy curve, which describes the interaction energy as a function of interatomic distance. Highly accurate ab initio data for noble gases, including argon and xenon, have been developed using methods like the coupled-cluster approach with single, double, and perturbative triple excitations (CCSD(T)). hsu-hh.deuni-koeln.deaip.org These calculations often employ large, correlation-consistent basis sets, sometimes augmented with additional functions to better describe the interaction region. uni-koeln.deaip.org For heavier elements like xenon, relativistic effects must also be considered and are incorporated into the calculations. aip.org

The accuracy of these potentials is validated by comparing calculated properties with experimental data. For instance, thermophysical properties such as the second virial coefficient and transport properties (viscosity, thermal conductivity) for dilute gases can be computed from the interatomic potential and compared with experimental measurements over a wide range of temperatures. tandfonline.com The excellent agreement often found validates the quality of the ab initio potential. hsu-hh.detandfonline.com While two-body potentials are dominant, three-body and many-body interactions can be included for higher accuracy, especially in condensed phases. aip.orgacs.org

Table 1: Comparison of Ab Initio and Empirical Potential Well Depths (De) for Noble Gas Dimers
DimerAb Initio De (K)Empirical De (K)Reference
Xe-Xe 283.06282.29 hsu-hh.de

The interaction between argon and xenon atoms is a classic example of a non-covalent interaction, dominated by London dispersion forces. quora.com These forces arise from temporary fluctuations in the electron distribution of the atoms, creating instantaneous dipoles that induce dipoles in neighboring atoms, leading to a weak attraction. libretexts.org

Ab initio methods are essential for accurately quantifying these dispersion forces. The strength of these interactions is related to the polarizability of the atoms; the larger and more polarizable xenon atom results in stronger dispersion forces compared to the smaller argon atom. acs.org The interaction potential can be modeled by combining a long-range attractive term (often described by a series of dispersion coefficients, C₆, C₈, etc.) with a short-range repulsive term. uni-koeln.deaip.org The interplay between these forces determines the equilibrium distance and the well depth of the interatomic potential. Cationic noncovalent interactions, such as those in Ar-Xe⁺, are significantly stronger due to the additional ion-induced dipole and electrostatic forces. acs.org

Molecular Dynamics Simulations of Argon-Xenon Interactions

Molecular dynamics (MD) simulations use the interatomic potentials derived from ab initio calculations to simulate the motion of a collection of atoms over time. This allows for the study of complex, dynamic processes that are difficult to observe experimentally.

While argon and xenon are inert under normal conditions, high pressure can dramatically alter their chemical behavior. nih.govacs.orgarxiv.orgarxiv.orgacs.org First-principles calculations combined with structure searching techniques have predicted that argon can react with xenon at pressures as low as 1.1 GPa to form a stable van der Waals compound with the stoichiometry XeAr₂. nih.govacs.orgarxiv.orgarxiv.orgacs.org This compound is predicted to crystallize in a MgCu₂-type Laves phase structure. nih.govacs.orgarxiv.orgarxiv.orgacs.org

Simulations show that this XeAr₂ compound is a wide-gap insulator and remains dynamically stable, with no imaginary phonon frequencies, at pressures ranging from 10 to 500 GPa. nih.gov The stability of this compound is attributed to the pressure-induced modifications of microscopic interactions. nih.govacs.orgarxiv.orgarxiv.orgacs.org While at low pressures the atoms in XeAr₂ are bound by van der Waals forces, at extremely high pressures (e.g., 500 GPa), evidence suggests the formation of stronger chemical interactions, possibly including covalent Xe-Xe bonds. nih.govacs.org The formation enthalpy of XeAr₂ becomes negative at high pressures, driven by the significant negative pΔV term, which overcomes the positive internal energy change. nih.gov

Table 2: Predicted Properties of XeAr₂ under High Pressure
PropertyValuePressureReference
Formation Pressure 1.1 GPa1.1 GPa nih.govacs.orgarxiv.orgarxiv.orgacs.org
Crystal Structure MgCu₂-type Laves phase>1.1 GPa nih.govacs.orgarxiv.orgarxiv.orgacs.org
Stability Range Up to at least 500 GPa10-500 GPa nih.govacs.org
Band Gap at 10 GPa ~8 eV10 GPa nih.gov
Metallization Pressure ~500 GPa~500 GPa nih.govacs.org
Charge Transfer (Xe to Ar) 0.43 e/atom500 GPa nih.gov

Mixtures of argon and xenon are frequently used in plasma applications, such as ion thrusters and material processing, where the interaction of ions with surfaces is a critical phenomenon. science.govcaltech.eduhzdr.de MD simulations, often in conjunction with models like the binary collision approximation (BCA), are used to study sputtering, which is the erosion of a solid surface by ion bombardment. researchgate.net

These simulations can predict sputtering yields—the number of surface atoms ejected per incident ion—for various materials under bombardment by argon and xenon ions. science.govresearchgate.netuobaghdad.edu.iq The sputtering yield depends on factors like the ion's energy and angle of incidence, as well as the mass and surface binding energy of the target atoms. researchgate.netuobaghdad.edu.iq For example, studies have measured the sputtering yields of materials like cobalt and chromium when bombarded by low-energy argon and xenon ions. science.gov Simulations are also crucial for understanding more complex phenomena, such as the preferential sputtering of one component in an alloy or the role of surface contamination in altering erosion rates. caltech.eduhzdr.de

The interaction between argon and xenon atoms can be probed spectroscopically through collision-induced absorption (CIA). researchgate.netresearchgate.net When an Ar and a Xe atom collide, a temporary dipole moment is induced, which can absorb light, leading to characteristic absorption spectra. researchgate.netarxiv.org

Both classical and quantum dynamical calculations are used to simulate these spectroscopic profiles. researchgate.netresearchgate.net Classical MD simulations can compute the spectral density function directly from the simulated trajectories of the atoms, avoiding the need to calculate the dipole autocorrelation function. researchgate.net These simulations have been validated against quantum mechanical (QM) methods and show good agreement, capturing features that arise from the vibrations and rotations of transient Ar-Xe dimers. researchgate.net Such calculations are highly sensitive to the details of the interatomic potential and the induced dipole moment, making them an excellent tool for testing and refining the ab initio models of the Ar-Xe system. researchgate.net

Computational Studies of Complex Formation with Other Species (e.g., metal ions)

While the direct interaction between argon and xenon has been a primary focus, computational studies have also explored the formation of complexes involving argon, xenon, and other species, such as metal ions. These studies provide broader insights into the chemical possibilities of noble gases.

Research combining mass spectrometry, infrared spectroscopy, and DFT calculations has investigated the bonding between small gold clusters (Auₙ⁺, n ≤ 4) and noble gas atoms, including argon and xenon. nih.gov These studies revealed that noble gas atoms can form covalent bonds with atop-bound gold clusters. nih.gov The strength of these bonds increases with the atomic radius of the noble gas. nih.gov This covalent character is demonstrated through calculated adsorption energies, Bader charge analysis, and electron density analysis. nih.gov

In a different context, first-principles electronic structure calculations have predicted the formation of thermodynamically stable compounds between magnesium and noble gases (Xe, Kr, Ar) at very high pressures (≥125 GPa for Xe, ≥250 GPa for Ar). acs.orgfrontiersin.org In these Mg-NG compounds, the noble gas atoms become negatively charged, acting as anions. acs.org Specifically, compounds like Mg₂Ar and MgAr are predicted to be stable at pressures exceeding 250 GPa. frontiersin.org These compounds are metallic and are classified as high-pressure electrides, where some electrons are localized at interstitial sites. acs.org

Table 2: Computationally Predicted Argon-Xenon Containing Complexes with Metals

Complex/Compound Other Species Predicted Bonding Nature Required Conditions Reference
AuₙNgₘ⁺ (Ng=Ar, Xe) Gold clusters (Auₙ⁺) Covalent (atop-bound Ng) Not specified (gas phase) nih.gov
Mg₂Ar, MgAr Magnesium (Mg) Anionic Ar, metallic, electride ≥250 GPa acs.orgfrontiersin.org
Mg₂Xe, MgXe Magnesium (Mg) Anionic Xe, metallic, electride ≥125 GPa acs.orgfrontiersin.org

Chemistry of Argon Xenon Under Extreme Conditions

High-Pressure Synthesis and Characterization of Van der Waals Compounds (e.g., XeAr₂)

Under high pressure, the interplay of forces between argon and xenon atoms leads to the formation of a stoichiometric van der Waals compound, XeAr₂. aip.orgaip.org This phenomenon is a departure from the typical immiscibility of these elements at ambient conditions and opens a new chapter in the chemistry of noble gases.

Experimental Evidence for Compound Formation (e.g., XeAr₂)

The formation of the van der Waals compound XeAr₂ from a binary Xe-Ar system has been observed in diamond anvil cell experiments at room temperature (300 K) and pressures above 3.5 GPa. aip.orgaip.org In-situ synchrotron x-ray powder diffraction and Raman spectroscopy provide the primary evidence for the creation of this novel compound. aip.orgaip.org Theoretical predictions using first-principles calculations combined with structure searching methods also support the formation of a stable XeAr₂ compound at pressures as low as 1.1 GPa. arxiv.orgnih.govacs.org

During experiments, as the pressure is increased, the mixture solidifies, and new diffraction peaks and Raman modes appear that cannot be attributed to either pure solid xenon or pure solid argon. aip.orgresearchgate.net These new features are indicative of the formation of a new crystalline phase with a specific stoichiometry. aip.org The compound XeAr₂ is observed to be phase-separated from excess xenon in the sample chamber. aip.orgaip.org

Structural Determination using X-ray Diffraction and Raman Spectroscopy

X-ray Diffraction:

Powder x-ray diffraction (XRD) analysis is a crucial tool for determining the crystal structure of the newly formed XeAr₂. The XRD patterns reveal that XeAr₂ crystallizes in a hexagonal MgZn₂-type Laves phase structure. aip.orgaip.orgresearchgate.net This structure belongs to the P6₃/mmc space group. aip.orgaip.org At a pressure of 4 GPa, the lattice parameters for this hexagonal unit cell were determined to be a = 6.595 Å and c = 10.716 Å. aip.orgaip.orgresearchgate.net The volume of the XeAr₂ unit cell is notably smaller, by about 2.6% at 10.9 GPa, than the combined volumes of the constituent argon and xenon atoms at the same pressure, indicating a more efficient packing in the compound. aip.org Rietveld refinement of the XRD data confirms this structural assignment. researchgate.net

Raman Spectroscopy:

Raman spectroscopy provides complementary information about the vibrational modes of the XeAr₂ compound, further confirming its formation and structure. Upon formation of XeAr₂, new Raman modes appear that are distinct from those of pure solid xenon and argon. aip.orgresearchgate.net At 3.5 GPa, four distinct Raman modes for XeAr₂ are resolvable, although the lowest frequency mode initially overlaps with a mode from pure xenon. aip.org As pressure increases, this overlap is resolved. aip.org

Density functional theory (DFT) calculations predict a total of seven Raman active modes for XeAr₂. aip.org The four experimentally observed modes are in good agreement with the calculated frequencies for the most intense predicted modes. aip.orgresearchgate.net The remaining calculated modes have significantly lower intensities, explaining their absence in the experimental spectra. aip.org The frequencies of the observed Raman modes all increase (harden) with increasing pressure. researchgate.net

Below is an interactive data table summarizing the structural and spectroscopic data for XeAr₂.

PropertyValuePressureSource
Crystal StructureMgZn₂-type Laves phase>3.5 GPa aip.orgaip.orgresearchgate.net
Space GroupP6₃/mmc>3.5 GPa aip.orgaip.org
Lattice Parameter (a)6.595 Å4 GPa aip.orgaip.orgresearchgate.net
Lattice Parameter (c)10.716 Å4 GPa aip.orgaip.orgresearchgate.net
Observed Raman Modes43.5 GPa aip.org

Investigation of Stability and Phase Transitions under High Pressure

Experimental and theoretical studies have investigated the stability of XeAr₂ under high pressure. Experimental data up to 60 GPa show that the unit cell volume and lattice parameters of XeAr₂ change smoothly with increasing pressure. aip.orgresearchgate.net This indicates that the compound remains stable and does not undergo any phase transitions or decomposition into its constituent elements within this pressure range. aip.orgresearchgate.net

Theoretical calculations based on density functional theory (DFT) corroborate these experimental findings and predict that XeAr₂ will remain stable up to at least 80 GPa, and possibly as high as 500 GPa, without any structural transformation. aip.orgaip.orgnih.govacs.org The calculations of phonon dispersion spectra show no imaginary frequencies, which is a strong indicator of the dynamical stability of the predicted structure over a wide pressure range. arxiv.orgnih.gov Furthermore, the calculated formation enthalpy of XeAr₂ becomes increasingly negative with higher pressure, suggesting that its stability is enhanced under compression. nih.gov

Low-Temperature Chemistry and Matrix Isolation Studies

Low-temperature matrix isolation is a powerful experimental technique used to study highly reactive and short-lived chemical species. ebsco.comchemeurope.comwikipedia.org By trapping these species in an inert solid matrix at cryogenic temperatures, their spectroscopic properties can be investigated before they have a chance to react further. ebsco.comchemeurope.com

Trapping of Short-Lived Species in Argon/Xenon Matrices

Solid argon and xenon are excellent materials for creating these inert matrices due to their chemical inertness and optical transparency over a wide range of the electromagnetic spectrum. ebsco.compsu.edu A typical matrix isolation experiment involves diluting a precursor molecule with a large excess of argon or xenon gas and then depositing this mixture onto a cold substrate, often at temperatures around 10 K. chemeurope.comwikipedia.org

Once isolated in the matrix, the precursor can be subjected to photolysis (decomposition by light) to generate the short-lived species of interest. chemeurope.com For example, this technique has been used to study the reactions of oxygen atoms, hydroxyl radicals (OH·), and nitrate (B79036) radicals (NO₃) which are important in atmospheric chemistry. researchgate.net The inert nature of the argon or xenon matrix prevents these reactive species from readily combining with each other, allowing for detailed spectroscopic analysis, primarily through infrared spectroscopy. ebsco.comchemeurope.com This provides valuable information on the structure and bonding of these transient molecules. acs.org The choice between an argon or xenon matrix can sometimes influence the stability and spectra of the trapped species due to differences in the matrix environment. psu.edu

Argon Xenon Mixtures and Solutions in Condensed Phases

Thermodynamic Analysis of Argon-Xenon Solid Solutions

The study of argon-xenon solid solutions provides fundamental insights into the nature of intermolecular forces and the structural arrangement of atoms in a mixed crystal lattice. Thermodynamic analysis is crucial for understanding the stability, miscibility, and potential for phase separation in these systems.

The Kirkwood–Buff Integral (KBI) theory, a cornerstone for analyzing the structural and thermodynamic properties of liquid solutions, has been extended to solid mixtures. mdpi.comresearchgate.net This theoretical framework relates macroscopic thermodynamic quantities, such as isothermal compressibility and partial molar volumes, to microscopic structure through integrals of the radial distribution function. nih.gov

Recent research has successfully applied the KBI theory to ArₓXe₁₋ₓ solid solutions for argon molar fractions (x) less than 0.1 at temperatures between 84 K and 86 K. mdpi.comresearchgate.net By employing Monte Carlo simulations to obtain the pair distribution functions, the Kirkwood-Buff integrals were calculated. mdpi.com From these integrals, key thermodynamic properties were derived, showing good agreement with other theoretical methods. mdpi.comresearchgate.net This application of KBI theory to a solid mixture marks a significant advancement, extending its utility from liquids to the solid state. mdpi.comresearchgate.netnih.gov

The analysis of the Kirkwood-Buff integrals for Ar-Xe pairs revealed that the integral for argon pairs is significantly larger than that for xenon pairs. mdpi.comresearchgate.net This finding points to a tendency for argon impurities to cluster together within the xenon-rich solid matrix. mdpi.comresearchgate.net

The tendency for argon atoms to form clusters within the xenon solid solution is a precursor to phase separation. mdpi.com Studies on heteroatomic Ar-Xe clusters formed in supersonic jets have provided direct evidence for this phenomenon. researchgate.netresearchgate.net At xenon impurity concentrations ranging from 0.001% to 2%, a distinct phase separation occurs, leading to the formation of a xenon core surrounded by an argon shell. researchgate.netresearchgate.net This core-shell structure is not typically observed in bulk Ar-Xe systems, highlighting the unique behavior of these mixtures at the nanoscale. researchgate.netarxiv.orgarxiv.org

The evolution of the partial molar volumes with increasing argon concentration in the solid solution also signals a structural transition. A notable change occurs at an argon molar fraction of approximately 0.06, which is interpreted as the onset of argon cluster formation. mdpi.comresearchgate.net These clusters are considered precursors to the formation of an argon-rich liquid phase. mdpi.com Thermodynamic factor calculations further support this, indicating that the xenon-rich solid phase becomes unstable at an argon molar fraction of about 0.1, marking the beginning of a solid (Xe) – liquid (Ar) equilibrium. mdpi.comresearchgate.net

Phase Behavior and Solid–Liquid Coexistence in Argon-Xenon Systems

The phase diagram of the argon-xenon system is characterized by a region of solid-liquid equilibrium. According to an approximate phase diagram for temperatures in the range of 84–86 K, the system exists as a xenon-rich solid for argon concentrations below approximately 5%, and as an argon-rich liquid for concentrations above about 80%. mdpi.comresearchgate.net Between these concentrations lies a two-phase region of solid-liquid coexistence. mdpi.comresearchgate.net

Simulations and theoretical models are employed to predict and understand this phase behavior. arxiv.orgruc.dkresearchgate.netaip.org The chemical potentials of argon and xenon, derived from the thermodynamic factor via integration, tend to become constant above an argon molar fraction of 0.1, which is a clear indicator of a phase transition. mdpi.com This is consistent with the analysis of partial molar volumes that also suggest a phase change. mdpi.com

Theoretical calculations have also indicated that at 87 K, argon-xenon mixtures with up to approximately 2% xenon will remain in the liquid phase. arxiv.org This has been experimentally confirmed in studies examining the energy response of liquid argon doped with percent-level concentrations of xenon. arxiv.org

Role of Xenon as a Dopant/Impurity in Liquid Argon Systems

In the context of particle physics detectors, particularly large-scale liquid argon time projection chambers (LArTPCs), xenon is intentionally introduced as a dopant to enhance performance. researchgate.netunm.eduresearchgate.net Even trace amounts of xenon present as an impurity in commercially available argon can significantly affect the detector's properties. researchgate.netosti.gov

The presence of xenon in liquid argon introduces distinct spectroscopic features. When liquid argon is excited, it forms argon excimers (Ar₂*) which emit scintillation light primarily in the vacuum ultraviolet (VUV) range, with a characteristic peak at 127 nm. lbl.gov However, xenon atoms can absorb this VUV light. lbl.gov This absorption by xenon is a critical factor in detectors that rely on pure liquid argon. lbl.gov

When xenon is present, even at concentrations of a few parts per million (ppm), an energy transfer occurs from the argon excimers to the xenon atoms. researchgate.net This leads to the formation of xenon excimers (Xe₂*), which then scintillate at a longer wavelength, around 174-175 nm. unm.edulbl.gov Additionally, studies have identified an intense emission in a 10 ppm xenon in liquid argon mixture at a peak wavelength of 1.173 µm in the near-infrared (IR) spectrum. lbl.gov

This enhancement is attributed to the efficient energy transfer from argon excimers to xenon, followed by re-emission at the longer 175 nm wavelength. researchgate.netunm.edu This wavelength shifting is beneficial for several reasons:

It reduces Rayleigh scattering, allowing light to travel further through the liquid argon. researchgate.netresearchgate.net

It better matches the spectral sensitivity of many common photodetectors, improving photon detection efficiency. researchgate.netunm.edu

It mitigates light suppression caused by other impurities, such as nitrogen. researchgate.net

Studies have systematically investigated the effects of xenon doping on scintillation properties. For instance, at a concentration of 5.8 ppm, an increase in the total number of collected photons was observed, although the amplitude of the light signal was suppressed. researchgate.net A significant increase in the light attenuation length, by as much as 60%, has also been measured. researchgate.net Research has also shown that xenon doping can affect the scintillation pulse shape, which is a crucial parameter for particle identification in these detectors. aps.org

Interfacial Phenomena and Adsorption of Argon and Xenon on Surfaces

The study of interfacial phenomena, which occur at the boundary between two phases, is crucial for understanding the behavior of argon and xenon mixtures. mhmedical.com When these noble gases interact with surfaces, they can be adsorbed, a process where atoms accumulate on the surface of a material. uvm.eduru.nl This adsorption is a key aspect of the broader field of surface science and has implications for various applications. The nature of these interactions, whether with metals or other noble gas substrates, reveals fundamental aspects of their physical and chemical properties at the nanoscale.

Recent studies have explored the uptake of argon and xenon in molten chloride salts, highlighting the role of interfacial phenomena in gas solubility. frontiersin.orgresearchgate.netosti.gov These experiments suggest that when introduced into such systems, the gases can rapidly adsorb onto salt-wetted surfaces. frontiersin.org The coupling between the condensed (liquid or solid) and gas phases is highly dependent on the interfacial area, which can be challenging to measure accurately. researchgate.netosti.gov

The adsorption of noble gases on surfaces is a prime example of physisorption, a type of adsorption that involves weak van der Waals forces. uvm.eduru.nl This process does not involve the formation of chemical bonds and is characterized by a low change in enthalpy. uvm.edu The rate of physisorption is influenced by factors such as the gas pressure, the number of available adsorption sites on the surface, and the temperature of the system. uvm.edu

Interactions with Metal Surfaces (e.g., Tungsten, Copper)

The interaction of argon and xenon with metal surfaces has been a subject of extensive research, providing insights into the nature of weak adsorption. researchgate.net While generally considered a result of van der Waals forces, the adsorption energy of xenon on transition metal surfaces can be significant, on the order of 16-50 kJ mol⁻¹. iitm.ac.in This suggests a more complex interaction than simple physisorption.

Low-energy electron diffraction (LEED) studies have been instrumental in determining the adsorption geometries of rare gases on various metal substrates. researchgate.net A surprising and not yet fully understood finding is the preference for argon and xenon to adsorb on low-coordination sites (top sites) on metal surfaces, rather than the higher-coordination hollow sites. researchgate.net This behavior has been attributed to the delocalization of charge density, which increases Pauli repulsion at the hollow sites. researchgate.net

On surfaces like copper, xenon has been observed to form a (12 × 2) structure at low temperatures, with rows of xenon atoms commensurate with the underlying copper rows. researchgate.net Density functional theory (DFT) calculations have been employed to investigate the adsorption mechanism of xenon on noble metal clusters of silver, gold, and copper. acs.org These calculations indicate that the bonds between the metal and xenon are partly covalent and partly electrostatic, with the contribution of each depending on the cluster size and the nature of the metal. acs.org The study also highlighted the importance of including spin-orbit coupling and van der Waals effects for an accurate description of these interactions. acs.org

The adsorption of argon and xenon on metal surfaces can also influence other surface phenomena. For instance, the presence of adsorbed rare gas layers on a gold (Au(111)) surface can enhance electron emission during the quenching of metastable carbon monoxide. rsc.org The degree of this enhancement varies with the rare gas, with argon showing the most significant effect due to its denser packing on the surface compared to krypton and xenon. rsc.org

Table 1: Adsorption Characteristics of Argon and Xenon on Metal Surfaces

Noble GasMetal SurfaceAdsorption Site PreferenceObserved StructureAdsorption Energy (kJ mol⁻¹)Reference
ArgonNickel, Copper--- ru.nl
XenonTungsten--- uvm.edu
XenonCopper (Cu(110))Top sites(12 × 2)- researchgate.net
XenonSilver (Ag), Gold (Au), Copper (Cu) clustersTop sites favored-Varies with cluster size and metal acs.org
XenonTransition Metals--16-50 iitm.ac.in

Data not available for all combinations in the provided sources.

Formation and Structure of Adlayer Films on Noble Gas Substrates

The formation and structure of adlayer films of argon and xenon on noble gas substrates provide a model system for studying two-dimensional phases of matter. mpg.de When a gas like argon or xenon is adsorbed onto a solid substrate of another noble gas, it can form distinct layers, known as adlayers. The structure of these adlayers is governed by the interplay between the interactions of the adatoms with each other and their interaction with the substrate. mpg.de

Molecular dynamics simulations have been used to study the structure of halogen (chlorine and bromine) adlayers on argon (Ar(111)) and xenon (Xe(111)) surfaces. aip.org These studies show that the structure of the adlayer depends on the coverage and temperature. aip.org For instance, chlorine and bromine films on an argon substrate exhibit orientational ordering and the formation of islands as the coverage increases. aip.org At low temperatures (15 and 25 K), these films can form three-dimensional aggregated structures. aip.org In contrast, chlorine forms a two-dimensional amorphous layer on xenon at 15 K, but a highly ordered layer at 50 K. aip.org

Experimental techniques such as electron-spin resonance have been used to study submonolayers of molecules like nitrogen dioxide (NO₂) adsorbed on argon and xenon films. aps.org These studies reveal that the NO₂ molecules lie flat on a single layer of the inert gas. aps.org

The structure of binary mixtures of noble gases, including argon-xenon systems, that are quench-condensed onto a substrate has also been investigated. aps.org The resulting structure of these solid alloys depends significantly on the preparation conditions. aps.org When there is a large difference in atomic sizes, as in neon-argon mixtures, there is a tendency for the components to separate into single-component phases at higher condensation temperatures. aps.org In contrast, for mixtures with comparable atomic sizes, substitutionally disordered solids are more likely to form. aps.org

Further research into argon-krypton and argon-xenon nanoclusters has shown that nanoaggregations of the heavier, more strongly-bound components (krypton and xenon) act as centers for heterogeneous nucleation. aip.org There is also evidence of radial segregation within these nanoclusters during their formation and growth. aip.org

Research Methodologies and Experimental Techniques

Molecular Beam Scattering Techniques for Intermolecular Potential Determination

Molecular beam scattering is a powerful experimental technique used to probe the forces between atoms and molecules. By analyzing the scattering patterns of beams of argon and xenon atoms, detailed information about their intermolecular potential can be obtained. These potentials are crucial for understanding and simulating the behavior of argon-xenon mixtures across different phases.

The interaction between argon and xenon atoms is primarily governed by van der Waals forces. Molecular beam scattering experiments, particularly those measuring differential and total elastic cross-sections, provide data that can be used to parameterize and validate theoretical potential models. rsc.org For instance, the Barker-Fisher-Watts (BFW) potential, a sophisticated model, is often fitted to experimental data from molecular beam scattering, second virial coefficients, and long-range interaction coefficients to accurately represent the two-body interactions in noble gas systems. kent.ac.uk These potentials typically include terms for exponential repulsion and dispersion contributions (C6, C8, C10). kent.ac.uk

Studies have shown that while the reduced potential forms for different symmetric rare gas pairs are similar, there are small but significant differences. osti.gov The analysis of glory extrema in the velocity dependence of total elastic cross-sections is a specific application of this technique that provides stringent tests for various proposed analytical forms of intermolecular potentials. rsc.org Research on argon-argon scattering has demonstrated that potentials developed to fit macroscopic properties can be reasonably consistent with glory extrema positions. rsc.org Similar approaches have been extended to understand the interactions in acetylene-argon and acetylene-xenon complexes, where intermolecular potential energy surfaces are fitted to data from molecular beam scattering and other spectroscopic methods. nih.gov

High-Pressure Diamond Anvil Cell (DAC) Techniques

High-pressure diamond anvil cell (DAC) techniques allow for the investigation of materials under extreme pressure conditions, often leading to the formation of novel compounds and phases not observed at ambient pressure. wikipedia.org In the context of the argon-xenon system, DACs are instrumental in studying their phase behavior, miscibility, and potential for chemical reactivity under compression.

Argon and xenon, when used as pressure-transmitting media in DAC experiments, are chosen for their chemical inertness and ability to provide a quasi-hydrostatic environment. wikipedia.orgcuni.cz However, at very high pressures, their behavior can deviate from simple expectations. For example, the strength of solid argon can reach up to 2.7 GPa at an applied pressure of 55 GPa. cuni.cz

Recent experimental studies using DACs have demonstrated the formation of a van der Waals compound, XeAr₂, at pressures above 3.5 GPa. aip.org In these experiments, xenon is cryogenically loaded into the DAC, followed by gas loading of argon. aip.org The formation of the compound is identified through in-situ X-ray powder diffraction and Raman spectroscopy. aip.org XeAr₂ has been found to adopt a Laves MgZn₂-type structure. aip.org Theoretical calculations support these experimental findings, predicting the stability of XeAr₂ up to at least 80 GPa. aip.org Another theoretical study predicted the reaction of argon with xenon at a much lower pressure of 1.1 GPa, also forming a MgCu₂-type Laves phase XeAr₂ compound. nih.gov

DACs coupled with laser heating are also used to measure the melting curves of argon and xenon to very high pressures and temperatures. mdpi.comresearchgate.net These studies have revealed deviations from the predictions of corresponding states theory, particularly at pressures above 20-40 GPa, indicating changes in the intermolecular interactions under extreme compression. researchgate.net

Electron- and Ion-Beam Excitation for Emission Spectroscopy

Electron- and ion-beam excitation are powerful techniques for studying the luminescence spectra of noble gases and their mixtures. These methods provide insights into the energy transfer mechanisms and the formation of excited species, such as excimers and heteronuclear ions.

In liquid argon-xenon mixtures, electron-beam excitation has led to the discovery of an intense emission band in the near-infrared (NIR) region, peaking at approximately 1.18 µm. researchgate.netarxiv.org This emission is most intense at a xenon concentration of about 10 ppm and is absent in pure liquid argon. researchgate.netarxiv.org The efficiency of converting electron beam power to this IR light is significant, on the order of 1%. arxiv.org The exact species responsible for this emission is still under investigation, but it is believed to involve energy transfer from excited argon species to xenon. arxiv.org

Ion-beam excitation of argon-xenon gas mixtures also produces characteristic emission spectra. cambridge.orgresearchgate.net Studies using argon ion beams have identified emission bands corresponding to heteronuclear ionic molecules, (ArXe)⁺, with maxima at wavelengths of 329 nm and 506 nm. cambridge.orgresearchgate.net The intensity of these bands depends on the partial pressures of the constituent gases. cambridge.orgresearchgate.net The emission spectra are often dominated by atomic transitions, but the presence of these molecular bands provides direct evidence for the formation of transient ionic complexes. researchgate.net

These spectroscopic studies are not only of fundamental interest but also have potential applications in particle detectors. The different emission profiles produced by different types of exciting particles (e.g., electrons vs. ions) could be used for particle discrimination. lbl.govarxiv.org

Cryogenic and Matrix Isolation Spectroscopic Approaches

Cryogenic and matrix isolation spectroscopy are techniques used to trap and study reactive or unstable species by embedding them in an inert, solid matrix at very low temperatures. wikipedia.org Noble gases like argon and xenon are ideal matrix materials due to their chemical inertness and optical transparency over a wide spectral range. wikipedia.org

In the context of argon-xenon systems, these techniques are primarily used to study the properties of other molecules isolated within argon or xenon matrices. The choice of matrix gas can influence the spectra and even the stability of the trapped species. aip.orgresearchgate.netualg.pt For example, the multicomponent splitting observed in the absorption spectra of molecules isolated in argon matrices can be attributed to the presence of multiple, distinct trapping sites within the solid argon environment. aip.org

While not directly focused on the argon-xenon interaction itself, these studies provide valuable information about the local environment provided by solid argon and xenon. For instance, the radiation-induced transformations of molecules like the NH₃···CO complex have been studied in argon, krypton, and xenon matrices, revealing that the matrix can affect the product distribution by influencing the excited states of the complex. nih.gov The heavier xenon matrix, for example, can promote intersystem crossing. nih.gov

Advanced Computational Chemistry Methods for Noble Gas Systems

Computational chemistry plays a crucial role in complementing experimental studies and providing a deeper understanding of the interactions and properties of noble gas systems like argon-xenon. These methods range from first-principles calculations to molecular dynamics simulations.

First-principles calculations, particularly those based on density functional theory (DFT), are used to predict the stability and structure of potential argon-xenon compounds under high pressure. aip.orgnih.gov These calculations have successfully predicted the formation of the XeAr₂ Laves phase compound, in agreement with experimental findings from DAC studies. aip.orgnih.gov The calculations can also provide insights into the electronic structure and bonding characteristics of these high-pressure phases, suggesting the possibility of covalent Xe-Xe bonds at very high pressures. nih.gov

Molecular dynamics (MD) simulations are employed to model the dynamic processes and microstructure of noble gas systems. For instance, MD simulations can model the process of matrix deposition in matrix isolation experiments, helping to understand the structure of trapping sites for guest molecules in solid argon and xenon. aip.org

For the accurate description of intermolecular forces, advanced computational methods are used to develop and refine intermolecular potentials. Methods like coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) and multi-reference configuration interaction (MRCI) are used to calculate the properties of noble gas dimers and clusters, including their bond lengths and dissociation energies. rsc.org These high-level calculations are essential for understanding the stability of species like doubly charged noble gas dimers (e.g., Ar₂²⁺, Xe₂²⁺). rsc.org

The combination of these computational approaches provides a powerful toolkit for exploring the chemistry and physics of noble gas systems, from the fundamental nature of their interactions to the prediction of novel compounds and materials. uw.edu.plmdpi.com

Q & A

Q. How should researchers document argon-xenon mixtures for peer review and replication?

  • Methodological Answer: Include raw data tables (e.g., pressure-temperature profiles, spectral peak assignments) in appendices. Use standardized nomenclature (IUPAC guidelines) for isotopic labeling. For proprietary instruments, disclose calibration protocols and error margins in footnotes .

Tables for Reference

Parameter Argon Xenon Methodological Consideration
Boiling Point (K)87.3165.1Calibrate cooling systems ±0.1 K
Isotopic Abundance⁴⁰Ar: 99.6%¹³²Xe: 26.9%Use isotopic tracers for separation
Diffusion Coefficient0.18 cm²/s (STP)0.05 cm²/s (STP)Validate with Graham’s law

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.